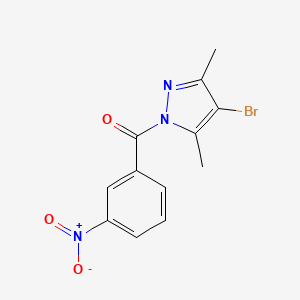

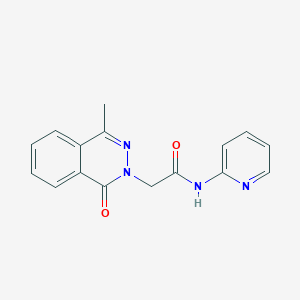

![molecular formula C16H15NO3S B5516490 苯硫代氨基甲酸S-[2-(4-甲氧基苯基)-2-氧代乙基]苯酯](/img/structure/B5516490.png)

苯硫代氨基甲酸S-[2-(4-甲氧基苯基)-2-氧代乙基]苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to S-[2-(4-Methoxyphenyl)-2-oxoethyl] phenylthiocarbamate often involves the condensation of methoxyphenyl derivatives with dithiocarbamates or thiosemicarbazones. A typical method might include the condensation between S-benzyl dithiocarbazate and 4-hydroxy-3-methoxy cinnamaldehyde, leading to Schiff bases of S-benzyl dithiocarbazate derivatives. These reactions are characterized by the formation of complex structures through the bonding of sulfur and nitrogen atoms to the central carbon or metal ions, as demonstrated in studies by Bhat et al. (2018) and Ajibade and Andrew (2021) (Bhat et al., 2018) (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques and X-ray crystallography, revealing intricate details about the arrangement of atoms and the spatial geometry. For instance, the crystal structure analysis can show how dithiocarbamate groups coordinate with metal ions, forming various geometries around the metal center. These structures are stabilized by intermolecular interactions, including hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity (Hogarth et al., 2009).

Chemical Reactions and Properties

S-[2-(4-Methoxyphenyl)-2-oxoethyl] phenylthiocarbamate and related compounds undergo various chemical reactions, including redox reactions, where they can act as ligands bonding to metal ions. The electrochemical behavior of these compounds reveals important insights into their reactivity and the potential for catalysis. The redox properties are influenced by the substituents on the phenyl ring and the nature of the metal ions involved (Soe et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of these compounds are directly related to their molecular structure. The presence of methoxy and phenylthiocarbamate groups significantly influences these properties, affecting their behavior in different environments and their suitability for various applications.

Chemical Properties Analysis

The chemical properties of S-[2-(4-Methoxyphenyl)-2-oxoethyl] phenylthiocarbamate derivatives, such as reactivity towards nucleophiles and electrophiles, are dictated by the presence of functional groups. These properties are essential for understanding the compound's behavior in synthetic pathways and its interactions with biological targets. Computational studies, including DFT calculations, provide valuable insights into the electronic structure, which is crucial for predicting reactivity patterns and stability (Bhat et al., 2018).

科学研究应用

电化学性质及络合物形成

研究表明,与苯硫代氨基甲酸S-[2-(4-甲氧基苯基)-2-氧代乙基]苯酯结构相似的络合物具有电化学行为,突出了它们在电化学应用中的潜力。例如,对芳基亚胺铼(V)二硫代氨基甲酸酯络合物的研究揭示了准可逆电子还原过程和取代基对氧化还原电位的影响,表明它们在理解有机金属化学中的氧化还原过程方面很有用 (Soe, Ichimura, & Kitagawa, 1993)。

缓蚀

已研究了二硫代氨基甲酸酯化合物的缓蚀剂功效,表明它们在保护金属免受腐蚀方面具有显著潜力。发现添加甲基官能化的苯环可以增强疏水性和稳定性,从而更好地抵御腐蚀性环境 (Kıcır, Tansuğ, Erbil, & Tüken, 2016)。

靶向光学成像剂

在生物医学成像领域,与甲氧基苯基哌嗪二硫代氨基甲酸酯偶联的银纳米粒子已被探索用作靶向光学成像剂。这种方法展示了在医学诊断中开发低检测限成像工具的有希望的途径 (Chaturvedi, Lal, Sen, & Mishra, 2018)。

浮选和分离技术

对各种二硫代氨基甲酸酯衍生物的浮选性质的研究显示出在矿物分离工艺中具有显着的潜力。例如,某些二硫代氨基甲酸酯化合物的合成和表征导致铜矿物的浮选回收率提高,表明在矿石加工和冶金学中的应用 (Liu, Liu, Zhong, & Yang, 2017)。

环境应用

使用光辅助芬顿反应降解污染物的研究突出了二硫代氨基甲酸酯化合物在环境中的潜在应用。这些研究提供了对污染物降解机制和修复受农药污染水源的潜力的见解 (Pignatello & Sun, 1995)。

属性

IUPAC Name |

S-[2-(4-methoxyphenyl)-2-oxoethyl] N-phenylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-20-14-9-7-12(8-10-14)15(18)11-21-16(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVBCNKDYRXVKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)

![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)